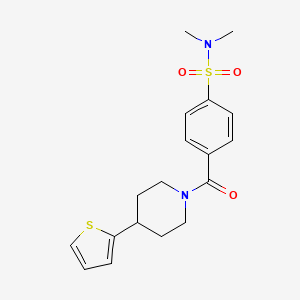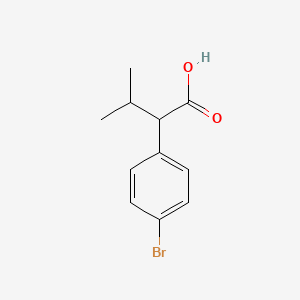
2-(4-Bromophenyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-3-methylbutanoic acid is a derivative of phenylacetic acid containing a bromine atom in the para position . It is an organic compound with a molecular weight of 243.1 g/mol .
Synthesis Analysis
The synthesis of this compound involves the bromination of 2-methyl-2-phenylpropanoic acid . The bromination process occurs in an aqueous medium, resulting in pure this compound . This compound is a key intermediate in the manufacturing process of pure fexofenadine .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by physicochemical and spectral characteristics . The compound has a molecular formula of C10H11BrO2 .Chemical Reactions Analysis
The chemical reactions of this compound involve various processes such as electrophilic aromatic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis
This compound is a white solid with a melting point of 122-124°C . Its density at 25°C is 1.4212g/ml .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Analog Compounds : Research includes the synthesis of similar compounds like (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, which is a key building block for calcium antagonists like Mibefradil. This synthesis involves asymmetric hydrogenation and has applications in drug development (Crameri et al., 1997).
Production of Wine Aroma Compounds : Hydroxy acids, similar in structure to 2-(4-Bromophenyl)-3-methylbutanoic acid, are investigated for their role in the formation of aroma compounds in wines and other alcoholic beverages (Gracia-Moreno et al., 2015).
Development of Continuous Production Systems : Research has been conducted on the continuous production of similar compounds, highlighting its potential for industrial applications and the manufacturing of pharmaceutical intermediates (Wang and Kienzle, 1998).
Crystallization and Optical Resolution : Studies on the crystallization and optical resolution of similar compounds have been reported. This has implications for the synthesis of pure enantiomers, which is crucial in pharmaceutical applications (Nohira et al., 1986).
Biological and Medical Research
Inhibitory Properties in Biological Systems : Some derivatives of similar compounds have been found to exhibit inhibitory properties against enzymes like aminopeptidase, which could have therapeutic implications (Nakamura et al., 1976).
Biosynthesis in Fruits : Research into biosynthesis of esters structurally related to this compound in fruits like apples has been conducted. This has relevance in understanding fruit aroma and flavor development (Rowan et al., 1996).
Synthesis of Fluorinated Amino Acids : Research includes the synthesis of fluorinated amino acids using compounds structurally related to this compound. This has applications in the development of novel pharmaceuticals (Laue et al., 2000).
Structural Elucidation and Crystallography : Studies involving the crystal structure determination of halogenated carboxylic acids related to this compound offer insights into their molecular conformations and potential applications in material sciences (Seidel et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds, such as 4-bromophenylacetic acid, have been shown to interact with tobacco protoplasts .
Mode of Action
It’s worth noting that related compounds, such as 4-bromophenylacetic acid, have been shown to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .
Biochemical Pathways
For instance, 4-bromophenylacetic acid has been shown to interact with plant protoplasts, leading to the formation of 4-bromophenylacetyl-L-aspartic acid .
Result of Action
For instance, 4-bromophenylacetic acid has been shown to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHIBZBVLKGOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
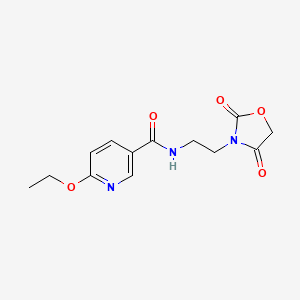
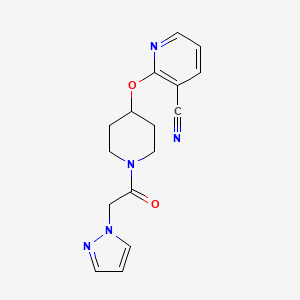
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide](/img/structure/B2631626.png)
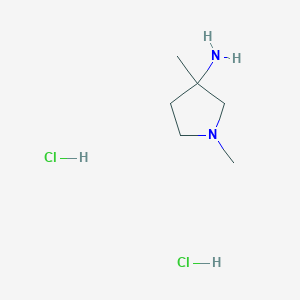
![(3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631628.png)
![4-[[1-[(2-Methylphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2631629.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631631.png)
![Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2631632.png)
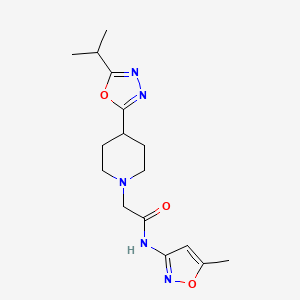


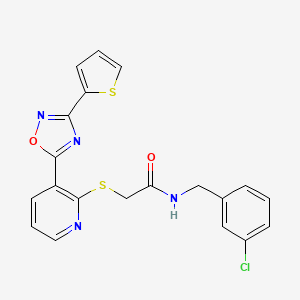
![3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2631640.png)
